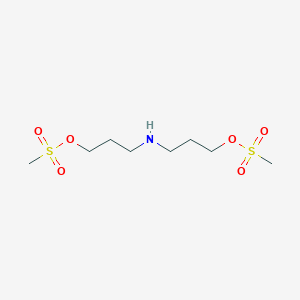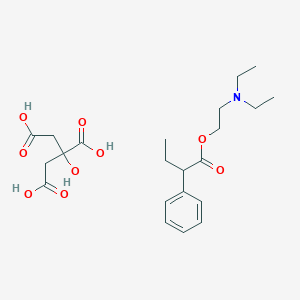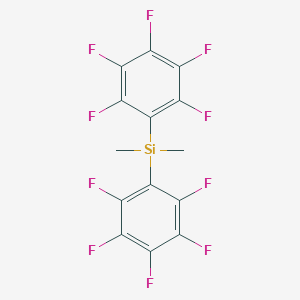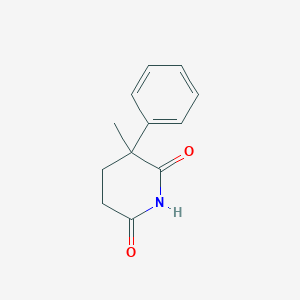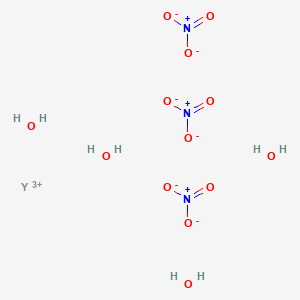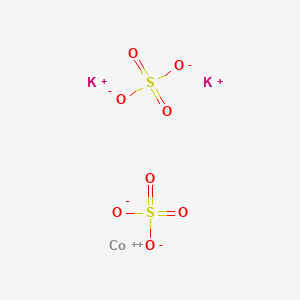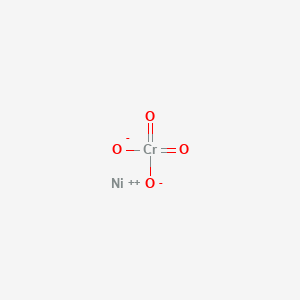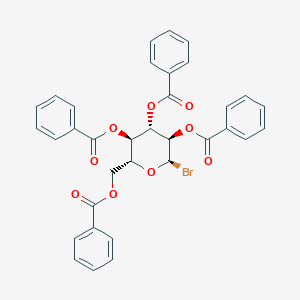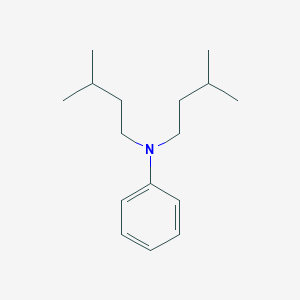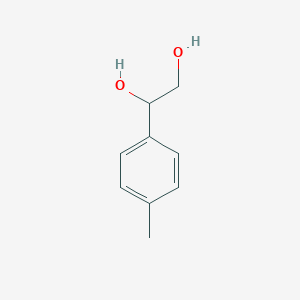
(4-Methylphenyl)-1,2-ethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)-1,2-ethanediol, also known as 4-Methyl-1,2-phenylenediol (MPD), is an organic compound with the molecular formula C9H12O2. It is widely used in scientific research applications due to its unique properties and potential benefits.
作用机制
The mechanism of action of MPD is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. MPD has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
生化和生理效应
MPD has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation and pain, and improve the function of various organs such as the liver and kidneys. MPD has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving blood flow.
实验室实验的优点和局限性
One of the main advantages of using MPD in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help protect cells and reduce inflammation. MPD is also relatively easy to synthesize and has a high purity yield. However, one limitation of using MPD in lab experiments is its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using MPD in lab experiments.
未来方向
There are several future directions for MPD research, including exploring its potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. MPD could also be used as a reducing agent in the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MPD.
Conclusion:
In conclusion, (4-Methylphenyl)-1,2-ethanediol is a unique organic compound that has been extensively used in scientific research due to its potent antioxidant and anti-inflammatory properties. MPD has various potential benefits and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
MPD can be synthesized via several methods, including the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, the reaction of 4-methylphenylmagnesium bromide with ethylene oxide, and the reduction of 4-methylphenyl-1,2-epoxypropane with sodium borohydride. The most common method for synthesizing MPD is the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, which yields a high purity product.
科学研究应用
MPD has been extensively used in scientific research due to its unique properties. It is a potent antioxidant that can protect cells from oxidative damage caused by reactive oxygen species (ROS). MPD has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in various diseases. Additionally, MPD has been used as a reducing agent in the synthesis of various organic compounds.
属性
CAS 编号 |
13603-62-8 |
|---|---|
产品名称 |
(4-Methylphenyl)-1,2-ethanediol |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |
InChI 键 |
LRVUCXFUHLHEDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CO)O |
规范 SMILES |
CC1=CC=C(C=C1)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



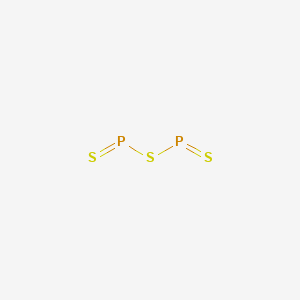
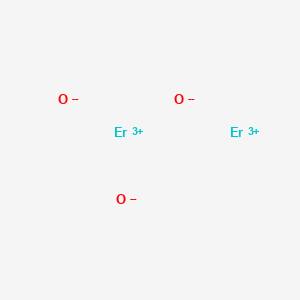
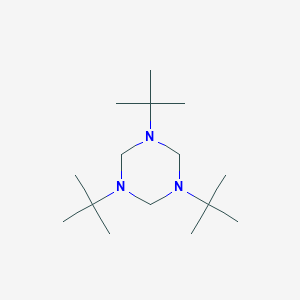
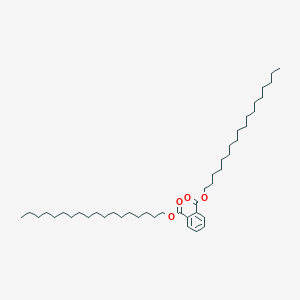
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
